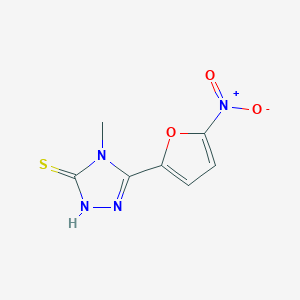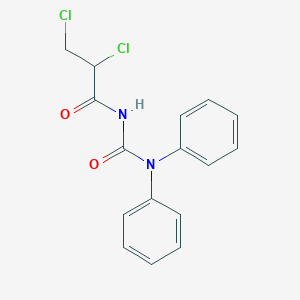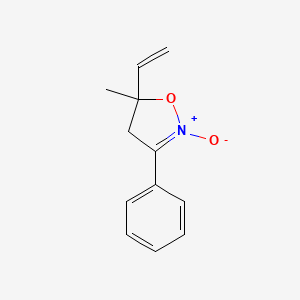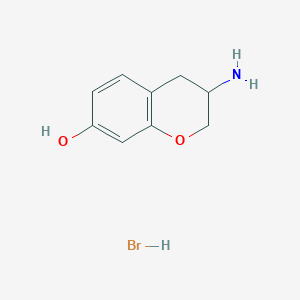
N~2~,N~4~,N~6~-Tris(tributylstannyl)-1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~4~,N~6~-Tris(tributylstannyl)-1,3,5-triazine-2,4,6-triamine is a compound belonging to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups The triazine core, a six-membered ring containing three nitrogen atoms, is a common structural motif in various chemical and pharmaceutical applications
Méthodes De Préparation
The synthesis of N2,N~4~,N~6~-Tris(tributylstannyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with tributyltin hydride in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the reactants. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Analyse Des Réactions Chimiques
N~2~,N~4~,N~6~-Tris(tributylstannyl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl groups can be replaced by other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form tin oxides or reduction to form tin hydrides.
Coupling Reactions: It can participate in coupling reactions with organic halides to form new carbon-carbon bonds.
Common reagents used in these reactions include halides, alkoxides, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N~2~,N~4~,N~6~-Tris(tributylstannyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: The compound is utilized in the preparation of advanced materials, including polymers and nanomaterials, due to its ability to introduce tin atoms into the material structure.
Mécanisme D'action
The mechanism of action of N2,N~4~,N~6~-Tris(tributylstannyl)-1,3,5-triazine-2,4,6-triamine involves the activation of the triazine ring and the tributylstannyl groups. The tin atoms can coordinate with various substrates, facilitating their transformation through nucleophilic substitution or coupling reactions. The triazine ring provides a stable scaffold that enhances the compound’s reactivity and selectivity in these processes .
Comparaison Avec Des Composés Similaires
N~2~,N~4~,N~6~-Tris(tributylstannyl)-1,3,5-triazine-2,4,6-triamine can be compared with other organotin compounds, such as:
Tributyltin Chloride: A simpler organotin compound used in various industrial applications, including as a biocide and catalyst.
Hexamethylditin: Another organotin compound with different reactivity and applications in organic synthesis.
Tetraphenyltin: A compound with four phenyl groups attached to tin, used in the preparation of organotin polymers.
The uniqueness of N2,N~4~,N~6~-Tris(tributylstannyl)-1,3,5-triazine-2,4,6-triamine lies in its triazine core and the presence of three tributylstannyl groups, which provide enhanced reactivity and versatility in various chemical applications.
Propriétés
Numéro CAS |
61094-73-3 |
|---|---|
Formule moléculaire |
C39H84N6Sn3 |
Poids moléculaire |
993.3 g/mol |
Nom IUPAC |
2-N,4-N,6-N-tris(tributylstannyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/9C4H9.C3H3N6.3Sn/c9*1-3-4-2;4-1-7-2(5)9-3(6)8-1;;;/h9*1,3-4H2,2H3;(H3-3,4,5,6,7,8,9);;;/q;;;;;;;;;-3;3*+1 |
Clé InChI |
HWKAIZLHGJSGBH-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)NC1=NC(=NC(=N1)N[Sn](CCCC)(CCCC)CCCC)N[Sn](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Methylphenyl)-2-[(propylamino)methyl]quinazolin-4(3H)-one](/img/structure/B14584426.png)

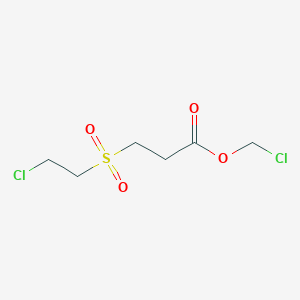
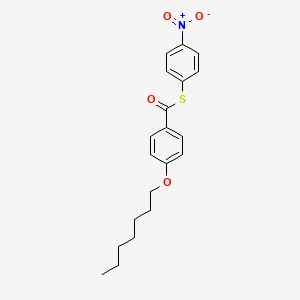
![2-[(E)-(3-Oxo-1-phenylbutylidene)amino]benzene-1-sulfonic acid](/img/structure/B14584435.png)
![N-[4-(Diethylamino)butyl]-2-(hydroxyimino)acetamide](/img/structure/B14584438.png)
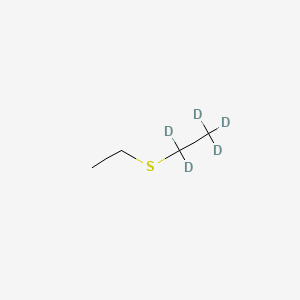
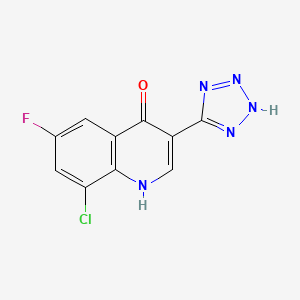
![2-Methyl-2-(2-methylpropyl)-2-azaspiro[4.4]nonan-2-ium iodide](/img/structure/B14584457.png)
